molecular formula C11H12N2O B14872580 3-(Cyclobutylmethoxy)picolinonitrile

3-(Cyclobutylmethoxy)picolinonitrile

Cat. No.: B14872580
M. Wt: 188.23 g/mol
InChI Key: GDGFWXAMIIJZHP-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a picolinonitrile core with a cyclobutylmethoxy substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is typically catalyzed by gold(I) under mild reaction conditions . The reaction proceeds in a stepwise and one-pot fashion, making it efficient and convenient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted picolinonitriles with various functional groups.

Scientific Research Applications

3-(Cyclobutylmethoxy)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)picolinonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutylmethoxy)picolinonitrile is unique due to its specific combination of a picolinonitrile core and a cyclobutylmethoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(cyclobutylmethoxy)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFWXAMIIJZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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